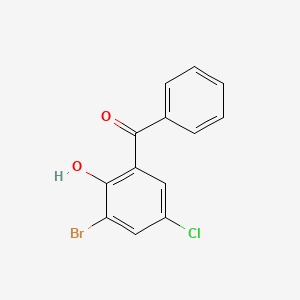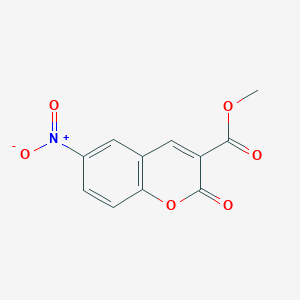
Methyl-3-phenyl-1H-pyrazol-5-carboxylat
Übersicht
Beschreibung
Methyl 3-phenyl-1H-pyrazole-5-carboxylate (MPPC) is a carboxylic acid ester of the pyrazole ring system. It is an organic compound used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds, as a reagent in laboratory experiments, and as an additive in various products. MPPC is a versatile molecule with a wide range of applications in both scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
Synthese und Kristallstruktur
“Methyl-3-phenyl-1H-pyrazol-5-carboxylat” wird bei der Synthese verschiedener Verbindungen verwendet. Es kann durch eine Eintopf-, Zweikomponenten-Reaktion eines äquimolaren Gemisches aus Phenylhydrazin und Dimethylacetylendicarboxylat (DMAD) bei Rückflusstemperatur für 2 Stunden hergestellt werden . Die Verbindung kristallisiert aus einer Ethanol-Lösung in der monoklinen Raumgruppe P 2 1 / c .
Biologische Aktivitäten
Pyrazole, einschließlich “this compound”, haben eine breite Palette von biologischen Aktivitäten gezeigt. Sie wurden als pharmazeutische Produkte sowie als landwirtschaftliche und tierärztliche Arzneimittel eingesetzt . Sie besitzen Anti-Fettleibigkeit, Anti-Angst, HIV-1-Reverse-Transkriptase-Inhibitor, Anti-Hyperglykämie, Anti-Pyretikum, Analgetikum, Anti-Inflammatory und Hypoglykämie-Aktivität .
Medizinische Anwendungen
“this compound” und seine Derivate werden als wichtige Zwischenprodukte bei der Herstellung von Arzneistoffmolekülen verwendet . Sie werden auch in der Laborsynthese von Naturprodukten verwendet .
Antidiabetische Mittel
“this compound” wird zur Herstellung von nicht-racemischen γ-bicyclischen Heteroarylpiperazin- und Heteroarylpiperidin-substituierten Prolinylthiazolidinen als selektive und oral aktive Dipeptidylpeptidase-4-Inhibitoren zur Verwendung als Antidiabetika verwendet .
Behandlung von neurologischen Erkrankungen
1-Phenyl-3-methyl-5-pyrazolon, ein Derivat von “this compound”, wird als Medikament zur Unterstützung der Erholung nach einem Schlaganfall und zur Behandlung von Amyotropher Lateralsklerose (ALS) verwendet .
Antioxidative Eigenschaften
“this compound” und seine Derivate haben antioxidative Eigenschaften gezeigt . Sie können schädliche freie Radikale im Körper neutralisieren, was zur Vorbeugung verschiedener Krankheiten und zur Förderung der allgemeinen Gesundheit beitragen kann.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for the study of methyl 3-phenyl-1H-pyrazole-5-carboxylate are not explicitly mentioned in the literature, the wide range of pharmacological activities exhibited by pyrazole derivatives suggests that they may continue to be a focus of research in the fields of medicinal chemistry and drug discovery .
Wirkmechanismus
Target of Action
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Biochemische Analyse
Biochemical Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between methyl 3-phenyl-1H-pyrazole-5-carboxylate and these enzymes can influence the metabolic pathways and the overall biochemical environment. Additionally, this compound can bind to specific protein targets, altering their function and leading to various biochemical outcomes.
Cellular Effects
The effects of methyl 3-phenyl-1H-pyrazole-5-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, methyl 3-phenyl-1H-pyrazole-5-carboxylate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile.
Molecular Mechanism
At the molecular level, methyl 3-phenyl-1H-pyrazole-5-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . Additionally, methyl 3-phenyl-1H-pyrazole-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-phenyl-1H-pyrazole-5-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-phenyl-1H-pyrazole-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can lead to changes in the observed effects over time.
Dosage Effects in Animal Models
The effects of methyl 3-phenyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFVODFXYSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349390 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56426-35-8 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)


![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)








